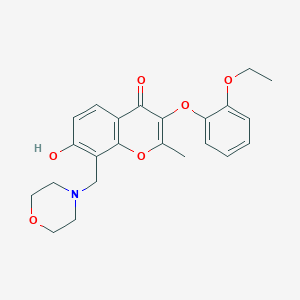

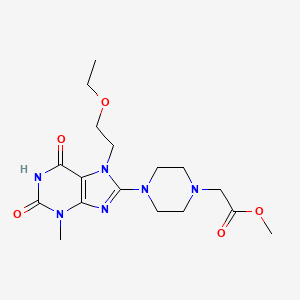

3-(2-Ethoxyphenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives has been explored through various methods, including microwave irradiation and the use of protective groups. For instance, the mannich base of a benzofuran-carbonyl-chromene compound was synthesized and then irradiated with chloro-substituted amines to yield amino-ethoxy derivatives under microwave conditions, demonstrating a method that could potentially be applied to the synthesis of 3-(2-Ethoxyphenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one . Additionally, the use of allyl protecting groups has been shown to be crucial in the synthesis of related chromen-4-one compounds, which could inform the synthesis strategy for the compound .

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives has been elucidated using X-ray structural analysis, as seen in the study of a 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, which crystallizes in the monoclinic crystal system . This information is valuable for understanding the molecular conformation and potential reactivity of 3-(2-Ethoxyphenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one.

Chemical Reactions Analysis

The reactivity of chromen-4-one derivatives has been explored in various contexts. For example, the reaction of 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene under controlled conditions resulted in the formation of trisubstituted chromanes . This suggests that the chromen-4-one core is amenable to nucleophilic addition reactions, which could be relevant for the chemical reactions of 3-(2-Ethoxyphenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives can be inferred from studies on similar compounds. For instance, the crystal structure determination provides insights into the solid-state properties such as crystal packing and molecular interactions . Moreover, the inclusion complexes of a morpholine-ethyl-ethyl-diazabicyclononane with cyclodextrins studied by NMR spectroscopy indicate the potential for supramolecular interactions, which could be relevant for the solubility and stability of 3-(2-Ethoxyphenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one .

Applications De Recherche Scientifique

PET Imaging Agents for Cancer Diagnosis

One of the prominent applications involves the synthesis of carbon-11-labeled chromen-4-one derivatives as potential PET agents for imaging DNA repair enzyme DNA-dependent protein kinase (DNA-PK) in cancer. These derivatives, prepared through O-[(11)C]methylation, have been identified for their potential in cancer diagnosis and imaging, showcasing the compound's relevance in nuclear medicine and oncological research (Gao et al., 2012).

Green Chemistry and Organic Synthesis

Research on the synthesis of dihydropyrano[c]chromene via a one-pot reaction catalyzed by morpholine in water highlights the compound's role in promoting green chemistry. This method emphasizes the reduction of hazardous materials, simplicity, good yields, and lower costs, demonstrating its utility in environmentally friendly organic synthesis (Heravi et al., 2011).

Cellulose Synthase Movement and Microtubule Dynamics

Another study discovered Morlin (7-ethoxy-4-methyl chromen-2-one) as a compound that alters the movement of cellulose synthase (CESA) and cortical microtubules, leading to a swollen root phenotype in Arabidopsis. This finding suggests the compound's potential as a probe for studying microtubule dynamics and its interaction with cellulose synthase, offering insights into plant cell growth and development (Debolt et al., 2007).

Antioxidant and Anti-inflammatory Properties

The isolation of highly oxygenated 2H-chromen derivatives from the red seaweed Gracilaria opuntia, with potent antioxidative and anti-inflammatory properties, showcases the diverse biological activities of chromenone derivatives. These compounds exhibit significant inhibitory effects on pro-inflammatory enzymes and radical scavenging activities, underscoring their potential in therapeutic applications (Makkar & Chakraborty, 2018).

Experimental and Theoretical Studies

A combined experimental and theoretical study on a similar compound, 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one, provided insights into its structural and physicochemical properties. This research utilized spectroscopic analysis and computational methods to understand the molecule's behavior, contributing to the field of molecular design and drug development (Priyanka et al., 2016).

Propriétés

IUPAC Name |

3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-3-28-19-6-4-5-7-20(19)30-22-15(2)29-23-16(21(22)26)8-9-18(25)17(23)14-24-10-12-27-13-11-24/h4-9,25H,3,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHRQJBNUHAMMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethoxyphenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,3Ar,9aR,9bS)-3,6,9-trimethyl-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3-yl] 3-methylbut-2-enoate](/img/structure/B2506574.png)

![2-cyano-N-[(E)-(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide](/img/structure/B2506576.png)

![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)